molecular formula C23H25N5O2S B3237981 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1396871-12-7

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Cat. No. B3237981
M. Wt: 435.5
InChI Key: UQOKDZLCKGZADG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name can provide information about the compound’s structure, including the functional groups present and their locations.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis would include the starting materials, the reagents used, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and the products formed from these reactions.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, stability, reactivity, etc. These properties can provide information about how the compound behaves under different conditions.


Safety And Hazards

This involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, etc.


Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, further reactions it could undergo, etc.


Please consult with a professional chemist or a relevant expert for accurate information.


properties

IUPAC Name

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c29-21(10-15-31-19-4-2-1-3-5-19)28-13-11-27(12-14-28)20-9-8-18(16-24-20)22-25-23(30-26-22)17-6-7-17/h1-5,8-9,16-17H,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOKDZLCKGZADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)CCSC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

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